3,7-Dimethyloctan-3-ol
Overview
Description
It is a colorless liquid with a linalool-like odor that is slightly fresher but distinctly weaker than that of linalool . This compound is used in various applications, including perfumery and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctan-3-ol can be synthesized through several methods:
Catalytic Hydrogenation of Linalool: This method involves the hydrogenation of linalool in the presence of palladium black.
Hydrogenation of 2,6-Dimethyl-2-octen-6-ol: This process uses nickel as a catalyst at 100°C.
Magnesium Ethyl Bromide and Isoamylketone Reaction: This method involves the reaction of magnesium ethyl bromide with isoamylketone.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of linalool due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated alcohols.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces more saturated alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
3,7-Dimethyloctan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of perfumes, flavors, and as a dispersing agent in various formulations.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
3,7-Dimethyloctan-3-ol can be compared with other similar compounds, such as:
Linalool: Both have similar odors, but this compound is more stable and less intense.
Tetrahydrolinalool: A direct derivative with similar properties but different applications.
2,6-Dimethyl-6-octanol: Another similar compound used in perfumery and organic synthesis.
Uniqueness: this compound is unique due to its stability and versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
3,7-dimethyloctan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQZZUEERVIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029110 | |
Record name | 3,7-Dimethyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |
Record name | 3-Octanol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrolinalool | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11572 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Tetrahydrolinalool | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |
Record name | Tetrahydrolinalool | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.823-0.829 | |
Record name | Tetrahydrolinalool | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | Tetrahydrolinalool | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
78-69-3, 57706-88-4 | |
Record name | Tetrahydrolinalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |
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Record name | 2,6-Dimethyl-6-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROLINALOOL | |
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Record name | 3-Octanol, 3,7-dimethyl- | |
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Record name | 3,7-Dimethyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloctan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-3,7-dimethyloctan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAHYDROLINALOOL | |
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Record name | 3,7-Dimethyl-3-octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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